molecular formula C10H9ClO3 B11805248 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B11805248
M. Wt: 212.63 g/mol
InChI Key: YZODWTGDUASAQW-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a dihydrobenzofuran derivative characterized by a partially saturated benzofuran core with substituents at positions 2 (methyl), 5 (carboxylic acid), and 7 (chlorine). Its structure combines lipophilic (chlorine, methyl) and hydrophilic (carboxylic acid) groups, making it a versatile scaffold for medicinal chemistry and drug discovery.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13)

InChI Key

YZODWTGDUASAQW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxybenzyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to obtain various benzofuran compounds with significant biological activities .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Compound Substituents Biological Activity Source
7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid - Cl (C7), -CH₃ (C2), -COOH (C5) Limited direct data; inferred potential in anti-inflammatory/antiviral contexts -
trans-2-Hydroxyisoxypropyl-3-hydroxy-7-isopentene-2,3-dihydrobenzofuran-5-carboxylic acid - Isopentene (C7), -OH (C3), -hydroxyisoxypropyl (C2), -COOH (C5) Cytotoxic against HCT-116 and MKN-45 cancer cell lines Atractylodes lancea
2-(3′-Hydroxy-5′-ethoxyphenyl)-3-hydroxylmethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid - Methoxy (C7), -hydroxymethyl (C3), -ethoxyphenyl (C2), -COOH (C5) Inhibits IL-6, IL-8, and RANTES in HaCaT cells; anti-inflammatory Nardostachys jatamansi
3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid-o-iodoanilide - Benzyl (C3), -CH₃ (C3), -COOH (C5), -o-iodoanilide (amide) Selective cannabinoid receptor 2 (CB2) agonist Synthetic
7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid - Br (C7), -COOH (C5) No direct activity reported; structural analog for halogen substitution studies Synthetic/Natural
3-Hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid - OH (C3), -hydroxy-methylethyl (C2), -COOH (C5) Antioxidant and antimicrobial potential Piper hispidum

Structural and Functional Analysis

  • Isopentene/Methoxy: These groups in related compounds contribute to cytotoxicity (isopentene) or anti-inflammatory activity (methoxy) .
  • Position 2 Substituents :

    • Methyl (-CH₃) : Provides steric bulk without significant polarity, contrasting with hydroxyl (-OH) or hydroxymethyl (-CH₂OH) groups in analogs, which may enhance hydrogen-bonding interactions .
  • Position 5 Carboxylic Acid (-COOH) : A critical pharmacophore for receptor binding (e.g., CB2 agonism) and anti-inflammatory effects via cytokine modulation .

Biological Activity

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound within the benzofuran class, characterized by its unique structure that includes a chloro group and a carboxylic acid functional group. Its molecular formula is C10H9ClO3\text{C}_{10}\text{H}_{9}\text{ClO}_{3}, with a molecular weight of approximately 212.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent and its interactions with neurotransmitter systems. The compound's structure suggests possible interactions with specific receptors in the central nervous system, though detailed pharmacological studies are still ongoing.

Key Biological Activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .
  • Neurotransmitter Interaction : The compound may influence neurotransmitter systems, although specific receptor interactions require further investigation.

The mechanism of action for this compound involves its interaction with molecular targets and pathways critical for its biological effects. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators such as IL-6 and TNF-α .

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods, often involving the use of propylene glycol monomethyl ether as a solvent alongside sodium hydroxide under controlled conditions.

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
5-Chloro-2-methyl-2,3-dihydrobenzofuranSimilar benzofuran coreLacks carboxylic acid functionality
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylateMethyl ester derivativeDifferent functional group at position 4
4-Amino-5-chloro-2,3-dihydrobenzofuranAmino group substitutionPotentially different biological activity

These comparisons highlight the structural diversity within the benzofuran class and emphasize the unique characteristics of this compound due to its specific functional groups.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzofuran derivatives. For example:

  • Anti-inflammatory Activity : In a study investigating various compounds' effects on inflammation, this compound demonstrated significant inhibitory effects on NO production in macrophage cells .
  • Neuropharmacological Studies : Ongoing research aims to elucidate the compound's effects on neurotransmitter systems and its potential therapeutic applications in neurodegenerative diseases.

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